molecular formula C19H20FN3O2 B4445848 1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 945299-21-8

1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B4445848
CAS No.: 945299-21-8
M. Wt: 341.4 g/mol
InChI Key: CUOKBNDZGQHULM-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorobenzoyl group, a methylpyridinyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of the 3-fluorobenzoyl chloride by reacting 3-fluorobenzoic acid with thionyl chloride.

    Coupling with Piperidine: The 3-fluorobenzoyl chloride is then reacted with piperidine to form the 1-(3-fluorobenzoyl)piperidine intermediate.

    Introduction of the Methylpyridinyl Group: The final step involves the coupling of the 1-(3-fluorobenzoyl)piperidine intermediate with 4-methyl-2-pyridinecarboxamide under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential pharmacological properties, including its activity as a receptor ligand or enzyme inhibitor.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes by binding to their active sites.

    Pathway Modulation: The compound may influence cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-(3-fluorobenzoyl)-N-(4-ethylpyridin-2-yl)piperidine-4-carboxamide: Similar structure with an ethyl group instead of a methyl group on the pyridine ring.

    1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

Uniqueness

1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological effects.

Properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-5-8-21-17(11-13)22-18(24)14-6-9-23(10-7-14)19(25)15-3-2-4-16(20)12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKBNDZGQHULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160842
Record name 1-(3-Fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945299-21-8
Record name 1-(3-Fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945299-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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